N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
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Overview
Description
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroisoquinoline core, which is a common motif in many biologically active molecules, and a picolinamide moiety, known for its versatility in coordination chemistry and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the regulation of lipid metabolism in cells .
Mode of Action
The compound interacts with its target, Sec14p, by selectively inhibiting its function .
Biochemical Pathways
The compound’s interaction with Sec14p affects the lipid metabolism pathway . As Sec14p is a lipid-transfer protein, its inhibition disrupts the normal flow of lipids within the cell, leading to downstream effects on cellular processes that rely on these lipids .
Result of Action
The inhibition of Sec14p by this compound leads to a disruption in lipid metabolism within the cell . This disruption can have various molecular and cellular effects, depending on the specific role of lipids in the affected cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Introduction of the Propylsulfonyl Group: The tetrahydroisoquinoline intermediate is then subjected to sulfonylation using propylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Picolinamide Moiety: The final step involves coupling the sulfonylated tetrahydroisoquinoline with picolinic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
Uniqueness
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide is unique due to the specific length and structure of its propylsulfonyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl derivative may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-11-25(23,24)21-10-8-14-6-7-16(12-15(14)13-21)20-18(22)17-5-3-4-9-19-17/h3-7,9,12H,2,8,10-11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVDGDNRQBOBNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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